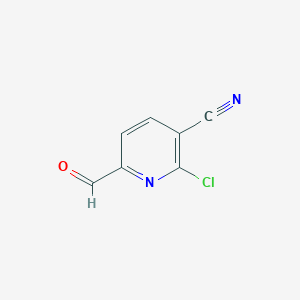
6-Bromo-2-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-fluoroquinoline is an aromatic nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. The compound has a molecular formula of C9H5BrFN and a molecular weight of 226.05 g/mol . It is characterized by the presence of both bromine and fluorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoroquinoline can be achieved through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Direct Halogenation: Another approach involves the direct halogenation of 2-fluoroquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the quinoline ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl or heteroaryl derivatives.
Oxidation and Reduction: Modified quinoline derivatives with altered electronic properties.
科学的研究の応用
6-Bromo-2-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antibacterial, antiviral, and anticancer drugs.
Material Science: The compound is used in the design of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of 6-Bromo-2-fluoroquinoline is largely dependent on its interaction with biological targets. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . By stabilizing the enzyme-DNA complex, these compounds can induce cell death in bacteria. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its targets.
類似化合物との比較
6-Bromoquinoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-Fluoroquinoline:
6-Chloro-2-fluoroquinoline: Similar structure but with chlorine instead of bromine, which can influence its reactivity and biological effects.
Uniqueness: 6-Bromo-2-fluoroquinoline is unique due to the combined presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its chemical reactivity, electronic properties, and biological activity, making it a valuable compound in various fields of research and application.
特性
IUPAC Name |
6-bromo-2-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOLSEKYCDRSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)F)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)

![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)


![N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2785650.png)

![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)
